molecular formula C16H21NO6S5 B12754565 Sulfonium, (3,7-phenothiazinylene)bis(dimethyl-, disulfate CAS No. 102432-82-6

Sulfonium, (3,7-phenothiazinylene)bis(dimethyl-, disulfate

Cat. No.: B12754565
CAS No.: 102432-82-6
M. Wt: 483.7 g/mol
InChI Key: CWRXCNTUAZACQN-UHFFFAOYSA-L
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Description

Cationul fenotiazinic, also known as phenothiazine cation, is a heterocyclic compound with a tricyclic structure consisting of two benzene rings fused to a central thiazine ring. This compound is notable for its vibrant color and its ability to form stable radical cations, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cationul fenotiazinic typically involves the oxidation of phenothiazine. One common method is the use of strong oxidizing agents such as ferric chloride (FeCl3) or ceric ammonium nitrate (Ce(NH4)2(NO3)6) in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction conditions often require controlled temperatures and the presence of a stabilizing agent to prevent the degradation of the cation .

Industrial Production Methods

Industrial production of cationul fenotiazinic involves large-scale oxidation processes using similar oxidizing agents but optimized for higher yields and purity. The process may include additional steps such as purification through crystallization or chromatography to ensure the stability and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Cationul fenotiazinic undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of cationul fenotiazinic involves its ability to form stable radical cations. These cations can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects. The pathways involved often include redox reactions and the modulation of oxidative stress within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cationul fenotiazinic is unique due to its ability to form stable radical cations, which makes it particularly useful in redox chemistry and as a research tool in various scientific fields .

Properties

CAS No.

102432-82-6

Molecular Formula

C16H21NO6S5

Molecular Weight

483.7 g/mol

IUPAC Name

(7-dimethylsulfonio-10H-phenothiazin-3-yl)-dimethylsulfanium;hydrogen sulfite

InChI

InChI=1S/C16H19NS3.2H2O3S/c1-19(2)11-5-7-13-15(9-11)18-16-10-12(20(3)4)6-8-14(16)17-13;2*1-4(2)3/h5-10,17H,1-4H3;2*(H2,1,2,3)/q+2;;/p-2

InChI Key

CWRXCNTUAZACQN-UHFFFAOYSA-L

Canonical SMILES

C[S+](C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)[S+](C)C.OS(=O)[O-].OS(=O)[O-]

Origin of Product

United States

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